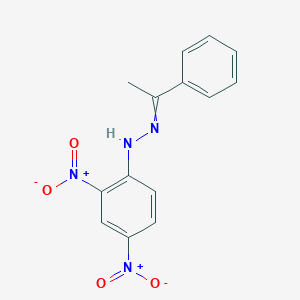

Acetophenone 2,4-dinitrophenylhydrazone

Description

The exact mass of the compound Ethanone, 1-phenyl-, (2,4-dinitrophenyl)hydrazone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1677-87-8 |

|---|---|

Molecular Formula |

C14H12N4O4 |

Molecular Weight |

300.27 g/mol |

IUPAC Name |

2,4-dinitro-N-[(Z)-1-phenylethylideneamino]aniline |

InChI |

InChI=1S/C14H12N4O4/c1-10(11-5-3-2-4-6-11)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h2-9,16H,1H3/b15-10- |

InChI Key |

IMTAQIPVTJOORO-GDNBJRDFSA-N |

Isomeric SMILES |

C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=CC=C2 |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |

Other CAS No. |

1677-87-8 |

Origin of Product |

United States |

Foundational & Exploratory

What is the structure of Acetophenone 2,4-dinitrophenylhydrazone?

An In-depth Technical Guide on the Structure of Acetophenone 2,4-dinitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the molecular structure of this compound, a well-studied derivative used in the qualitative identification of aldehydes and ketones. The document details its structural isomers, crystallographic parameters, spectroscopic signatures, and the established protocol for its synthesis.

Molecular Identity and Core Structure

This compound (C₁₄H₁₂N₄O₄) is a hydrazone with a molecular weight of 300.27 g/mol . It is formed through a condensation reaction between acetophenone, an aromatic ketone, and 2,4-dinitrophenylhydrazine (DNPH), commonly known as Brady's reagent.[1][2]

The core structure is characterized by an azomethine group (–C=N–NH–) that connects a phenyl group (from acetophenone) and a 2,4-dinitrophenyl group.[1] This extensive conjugation across the molecule, involving the two aromatic rings and the hydrazone linkage, is responsible for its characteristic color and spectroscopic properties.[1]

Stereochemistry and Conformational Isomerism

A critical feature of this compound is the existence of conformational isomers, specifically syn and anti forms (also referred to as E/Z isomers), arising from the restricted rotation around the carbon-nitrogen double bond (C=N).[1][3]

-

Anti-Isomer: This isomer is the more commonly encountered and is characterized by an almost planar molecular structure.[3]

-

Syn-Isomer: This isomer is generally more difficult to prepare and exhibits a non-planar conformation.[3]

A defining structural feature in both isomers is a strong intramolecular hydrogen bond between the hydrogen of the N-H group and an oxygen atom of the ortho-nitro group.[3] This interaction contributes significantly to the stability and planarity of the hydrazone moiety.

Data Presentation: Crystallographic and Spectroscopic Summary

The structural and electronic properties of this compound have been thoroughly investigated using various analytical techniques. The quantitative data derived from these studies are summarized below for clear comparison.

Crystallographic Data

Single-crystal X-ray diffraction studies have provided precise measurements of bond lengths, bond angles, and unit cell parameters for both the syn and anti isomers.

| Parameter | syn-Isomer | anti-Isomer | Reference |

| Molecular Formula | C₁₄H₁₂N₄O₄ | C₁₄H₁₂N₄O₄ | [3][4] |

| Molecular Weight | 300.28 g/mol | 300.28 g/mol | [3][4] |

| Crystal System | Monoclinic | - | [3] |

| Space Group | P2₁/c | - | [3] |

| Unit Cell Dimensions | a = 8.3339 Å, b = 6.4906 Å, c = 25.6571 Å, β = 92.804° | - | [3] |

| Bond Length (N1=C7) | 1.282 (4) Å | 1.286 (3) Å | [3] |

| Bond Length (N2-N1) | 1.383 (4) Å | 1.367 (3) Å | [3] |

| Bond Length (C9-N2) | 1.348 (4) Å | 1.351 (3) Å | [3] |

| Intramolecular H-Bond (N···O) | 2.617 (4) Å | 2.607 (3) Å | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of the molecule.[1]

| Technique | Parameter | Observed Value | Structural Implication | Reference |

| IR Spectroscopy | N-H Stretch | ~3287 cm⁻¹ | Vibration of the N-H bond in the hydrazone linkage. | [1] |

| Aromatic C-H Stretch | ~3090 cm⁻¹ | Stretching vibrations of C-H bonds in the two aromatic rings. | [1] | |

| UV-Vis Spectroscopy | λmax (π-π* transition) | 355 - 385 nm | Electronic transition within the extended conjugated system of the molecule. | [1] |

| Mass Spectrometry (EI) | Molecular Ion Peak [M]⁺ | m/z = 300 | Corresponds to the molecular weight of the compound. | [5][1] |

| Major Fragment Ion | m/z = 105 | Corresponds to the benzoyl cation [C₇H₅O]⁺, indicating fragmentation. | [1] |

Experimental Protocols

Synthesis of this compound

This protocol describes the standard laboratory procedure for synthesizing the title compound via a condensation reaction.

Materials:

-

Acetophenone

-

2,4-dinitrophenylhydrazine (Brady's Reagent)

-

Ethanol (95%) or Methanol

-

Concentrated Sulfuric Acid or Hydrochloric Acid

-

Conical flask, beaker, filter funnel, and filter paper

Procedure:

-

Prepare Brady's Reagent: Dissolve approximately 0.5 g of 2,4-dinitrophenylhydrazine in 10 mL of ethanol in a conical flask. Warm the mixture gently if necessary. Cautiously add 1 mL of concentrated sulfuric or hydrochloric acid dropwise to the solution.[2]

-

Reaction: In a separate container, dissolve 0.5 g of acetophenone in a minimal amount of ethanol.[2]

-

Condensation: Add the acetophenone solution to the warm Brady's reagent. An immediate formation of a colored precipitate (typically yellow, orange, or red) should be observed.[1]

-

Crystallization: Allow the mixture to stand at room temperature to complete the precipitation. The process can be enhanced by cooling the mixture in an ice bath.

-

Isolation: Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product with a sharp melting point (literature melting point: ~237-239 °C or 247 °C).[2][6]

Spectroscopic Characterization Methods

-

Infrared (IR) Spectroscopy: An IR spectrum is typically obtained using the KBr pellet method. A small amount of the dried crystalline product is mixed with potassium bromide powder and pressed into a thin, transparent disk for analysis.

-

UV-Visible (UV-Vis) Spectroscopy: The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol or chloroform), and the absorbance is measured over a wavelength range of approximately 200-600 nm to identify the absorption maxima.

-

Mass Spectrometry (MS): Mass spectra are commonly acquired using an electron impact (EI) ionization source coupled with a mass analyzer. The analysis reveals the molecular ion peak and provides insights into the molecule's fragmentation pattern.

Visualization of Synthesis Pathway

The following diagram illustrates the condensation reaction for the formation of this compound.

References

- 1. ACETOPHENONE, (2,4-DINITROPHENYL)HYDRAZONE | 1677-87-8 | Benchchem [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Acetophenone, (2,4-dinitrophenyl)hydrazone | C14H12N4O4 | CID 5359634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physical Properties of Acetophenone 2,4-dinitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone 2,4-dinitrophenylhydrazone is a crystalline organic compound that is primarily utilized in analytical chemistry as a derivative for the qualitative and quantitative identification of acetophenone, a common ketone. This guide provides a comprehensive overview of its physical properties, detailed experimental protocols for its synthesis and characterization, and a visualization of the underlying chemical processes.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various analytical techniques.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₂N₄O₄ | [1][2] |

| Molecular Weight | 300.27 g/mol | [1][2] |

| Appearance | Yellow to orange-red crystalline solid | [2] |

| CAS Number | 1677-87-8 | [2] |

Thermal Properties

| Property | Value | Reference |

| Melting Point | 237-239 °C, 247 °C | [2][3] |

| Boiling Point | 455.4 °C at 760 mmHg | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the confirmation of the structure and purity of this compound.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of this compound is characterized by strong absorbance in the UV region, arising from the extended π-conjugation of the molecule.

| Wavelength (λmax) | Solvent | Reference |

| ~241 nm | Ethanol | [4] |

| 250 nm | Not Specified | [5] |

| 280-320 nm | Not Specified | [5] |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| ~3287 | N-H Stretch | [6] |

| ~3090 | Aromatic C-H Stretch | [6] |

| ~1744 | C=N Stretch (Imine) | [6] |

| ~1620 | Aromatic C=C Stretch | [6] |

| ~1516 | Asymmetric Ar-NO₂ Stretch | [6] |

| ~1329 | Symmetric Ar-NO₂ Stretch | [6] |

| ~1136 | C-N Stretch | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon and proton framework of the molecule.

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| ~2.6 | Singlet | CH₃ (Methyl protons) | [6] |

| 7.4 - 8.0 | Multiplet | Aromatic protons | [6] |

¹³C NMR (Carbon NMR)

While specific data for the derivative is limited, the key change from the starting material, acetophenone, is the conversion of the carbonyl carbon to an imine carbon. The approximate chemical shifts for acetophenone are provided for comparison.

| Carbon Atom | Acetophenone δ (ppm) | Reference |

| C=O | 198.2 | [7] |

| Quaternary Aromatic C | 137.1 | [7] |

| Aromatic CH | 133.1, 128.6, 128.3 | [7] |

| CH₃ | 26.6 | [7] |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound via a condensation reaction with Brady's reagent.

Materials:

-

Acetophenone

-

2,4-Dinitrophenylhydrazine (Brady's reagent)

-

Ethanol or Methanol

-

Concentrated Sulfuric Acid or Hydrochloric Acid

-

Conical flask

-

Beaker

-

Glass rod

-

Filtration apparatus (Buchner funnel)

Procedure:

-

Prepare Brady's reagent by dissolving 2,4-dinitrophenylhydrazine in a mixture of methanol and a few drops of concentrated sulfuric acid.[8]

-

In a separate container, dissolve a small amount of acetophenone in ethanol.

-

Add the acetophenone solution to the Brady's reagent.

-

A yellow to orange-red precipitate of this compound will form.[3]

-

If precipitation is slow, the mixture can be gently warmed.

-

Cool the mixture to ensure complete precipitation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove impurities.

-

Dry the crystals thoroughly.

Recrystallization for Purification

To obtain a high-purity product suitable for melting point determination and other analyses, recrystallization is necessary.

Materials:

-

Crude this compound crystals

-

Ethanol

-

Boiling tube or beaker

-

Hot water bath or steam bath

-

Ice bath

-

Filtration apparatus

Procedure:

-

Transfer the crude crystals to a boiling tube.

-

Add the minimum amount of hot ethanol required to dissolve the crystals completely. This can be done by placing the boiling tube in a hot water bath.[9]

-

Once dissolved, remove the boiling tube from the heat and allow it to cool slowly to room temperature.

-

To induce further crystallization, place the boiling tube in an ice bath.[9]

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals.

Visualizations

Reaction Mechanism

The formation of this compound proceeds via a nucleophilic addition-elimination reaction.

Caption: Reaction mechanism for the synthesis of this compound.

Analytical Workflow

The following diagram illustrates the typical workflow for the identification of acetophenone using 2,4-dinitrophenylhydrazine.

Caption: Analytical workflow for the identification of acetophenone.

References

- 1. Acetophenone, (2,4-dinitrophenyl)hydrazone | C14H12N4O4 | CID 5359634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. youtube.com [youtube.com]

- 4. PhotochemCAD | Acetophenone [photochemcad.com]

- 5. app.studyraid.com [app.studyraid.com]

- 6. ACETOPHENONE, (2,4-DINITROPHENYL)HYDRAZONE | 1677-87-8 | Benchchem [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. edu.rsc.org [edu.rsc.org]

- 9. science-revision.co.uk [science-revision.co.uk]

Acetophenone 2,4-Dinitrophenylhydrazone: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acetophenone 2,4-dinitrophenylhydrazone, a prominent derivative of acetophenone. The document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis and characterization, and explores its current standing in scientific research, with a particular focus on its potential applications in drug development.

Core Compound Identification

CAS Number: 1677-87-8[1]

Molecular Formula: C₁₄H₁₂N₄O₄[1]

Molecular Weight: 300.27 g/mol [1]

IUPAC Name: 2,4-dinitro-N-[(E)-1-phenylethylideneamino]aniline[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 300.27 g/mol | [1] |

| CAS Number | 1677-87-8 | [1] |

| Melting Point | 240-250 °C (Varies with isomeric form) | [2] |

Spectroscopic and Analytical Data

This table outlines the key spectroscopic data for the characterization of this compound.

| Technique | Key Data Points | Reference |

| ¹³C NMR | Peaks at approximately 26.5, 128.2, 128.5, 133.0, 137.1, 198.1 ppm (for the acetophenone precursor). | [3] |

| ¹H NMR | Peaks at approximately 2.61 (s, 3H), 7.45-7.49 (m, 2H), 7.55-7.59 (m, 1H), 7.96-7.98 (m, 2H) ppm (for the acetophenone precursor). | [4] |

| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 300. | [1] |

| UV-Visible Spectroscopy | Absorption maxima are typically observed in the range of 355-385 nm. |

Experimental Protocols

Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2,4-Dinitrophenylhydrazine

-

Concentrated Sulfuric Acid

-

Methanol

-

Acetophenone

-

Ice bath

-

Round bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a 100 mL round bottom flask equipped with a magnetic stir bar, suspend 1 equivalent of 2,4-dinitrophenylhydrazine in 10 mL of methanol.

-

Place the flask in an ice bath and stir the suspension.

-

Slowly add 2 mL of concentrated sulfuric acid dropwise to the cooled and stirred suspension. This should result in the formation of a pale yellow solution.

-

To this solution, add 1.04 equivalents of acetophenone dissolved in a minimal amount of methanol.

-

Continue stirring the reaction mixture. The formation of a precipitate indicates the progress of the reaction. Allow the reaction to proceed for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, collect the crude product by vacuum filtration.

-

Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol.

-

Wash the recrystallized product with cold ethanol and dry to obtain the purified this compound.

Expected Yield:

The yields for the synthesis of dinitrophenylhydrazone derivatives are typically in the range of 60-92%.[5]

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: A flowchart of the synthesis of this compound.

Characterization Workflow

This diagram outlines the typical workflow for the characterization of the synthesized product.

Caption: A workflow for the characterization of the synthesized product.

Biological and Pharmacological Activities

The broader class of hydrazones has been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5] However, specific studies on the biological activities of this compound are not extensively documented in the current literature. While some dinitrophenylhydrazone derivatives have been investigated for their antimicrobial and anticancer potential, dedicated research on the acetophenone derivative is required to elucidate its specific pharmacological profile. This presents an area of opportunity for further investigation by researchers in drug discovery and development.

Conclusion

This compound is a well-characterized compound with established methods for its synthesis and analysis. While the broader family of hydrazones shows significant promise in medicinal chemistry, the specific biological activities of this particular derivative remain an under-explored area of research. This technical guide provides the foundational chemical and procedural information necessary for researchers to further investigate the potential applications of this compound, particularly in the realm of drug development.

References

Synthesis of Acetophenone 2,4-dinitrophenylhydrazone: A Comprehensive Technical Guide

This guide provides an in-depth overview of the synthesis of acetophenone 2,4-dinitrophenylhydrazone, a critical derivative for the qualitative identification of acetophenone. The synthesis involves a classic condensation reaction between acetophenone and 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's test. This reaction is a fundamental procedure in organic chemistry, valued for its reliability and the formation of a distinctively colored crystalline product.

Reaction Mechanism and Principles

The synthesis is an acid-catalyzed nucleophilic addition-elimination reaction. The reaction is initiated by the protonation of the carbonyl oxygen in acetophenone by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The weakly nucleophilic amino group of 2,4-dinitrophenylhydrazine then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the stable this compound product. The extended conjugation in the final product is responsible for its characteristic color.[1][2]

Caption: Acid-catalyzed reaction mechanism for hydrazone formation.

Experimental Protocols

Detailed methodologies for the preparation of the reagent and the synthesis of the final product are outlined below.

Preparation of 2,4-Dinitrophenylhydrazine Reagent (Brady's Reagent)

This reagent is a solution of 2,4-dinitrophenylhydrazine in a mixture of alcohol and a strong acid, typically sulfuric or hydrochloric acid.[2][3]

Method 1: Sulfuric Acid

-

Carefully add 10 cm³ of concentrated sulfuric acid to 0.5 g of 2,4-dinitrophenylhydrazine in a 100 cm³ beaker.[4] Allow the mixture to stand overnight for complete dissolution.[4]

-

Slowly and carefully add this solution to a mixture of 15 cm³ of ethanol and 5 cm³ of deionized water.[4]

-

Stir the resulting yellow-brown stock solution. This reagent is viable for approximately 10 days.[4]

Method 2: Milder Conditions

-

In a 125-mL Erlenmeyer flask, combine 3 grams of 2,4-dinitrophenylhydrazine, 20 mL of water, and 70 mL of 95% ethanol.[5]

-

Cool the mixture in an ice bath to 10 °C while stirring.[5]

-

Slowly add 15 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 20 °C.[5]

-

After addition, remove the ice bath and warm the solution to 60 °C, or until the solid stops dissolving.[5]

-

Allow the solution to cool. If necessary, filter through a fritted funnel.[5]

Synthesis of this compound

This procedure details the condensation reaction to form the hydrazone derivative.

-

Dissolve approximately 0.5 g of acetophenone in 20 mL of ethanol in a conical flask.[6]

-

In a separate flask, prepare the 2,4-dinitrophenylhydrazine reagent by dissolving 1 g of DNPH in 20 mL of ethanol, adding 2 mL of concentrated hydrochloric acid, and warming gently.[6]

-

Filter the warm DNPH solution and add the acetophenone solution to the filtrate.[6]

-

Boil the resulting mixture. An orange to red precipitate of the hydrazone should form.[2][6][7]

-

Cool the mixture to room temperature and then in an ice bath to maximize precipitation.[8]

-

Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.[1][6]

Purification by Recrystallization

To obtain a pure product with a sharp melting point, recrystallization is necessary.

-

Transfer the crude, filtered crystals to a beaker.

-

Add a minimum amount of hot ethanol to dissolve the solid completely.[1][6]

-

Allow the solution to cool slowly to room temperature, which promotes the formation of well-defined crystals.

-

Further cool the flask in an ice bath to complete the crystallization process.

-

Filter the purified crystals using vacuum filtration and wash with a small volume of cold ethanol.

-

Dry the crystals thoroughly. The purity can be assessed by measuring the melting point.[1]

Caption: Experimental workflow for synthesis and purification.

Data Presentation

Quantitative data for the key compounds involved in the synthesis are summarized below.

Table 1: Physical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Acetophenone | C₈H₈O | 120.15 | Colorless liquid | 20.5 |

| 2,4-Dinitrophenylhydrazine | C₆H₆N₄O₄ | 198.14 | Red to orange solid[2] | 198–202 (decomposes)[2][7] |

| This compound | C₁₄H₁₂N₄O₄ | 300.27[1][9] | Yellow to orange crystalline solid[10] | 237–247[6][10] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Observed Value / Range |

| UV-Vis Spectroscopy | Absorption Maximum (λmax) | 355-385 nm region, indicative of the extended conjugated system.[1] |

| Infrared (IR) Spectroscopy | N-H stretch | ~3300 cm⁻¹ |

| C=N stretch | ~1620 cm⁻¹ | |

| NO₂ stretch | ~1515 cm⁻¹ (asymmetric), ~1330 cm⁻¹ (symmetric) | |

| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁺ | m/z = 300[1][9] |

| Key Fragment Ion | m/z = 103 (corresponding to the [C₆H₅C=CH₂]⁺ fragment)[9] | |

| ¹H NMR Spectroscopy | Imine Proton (N-H) | Singlet, ~11 ppm |

| Aromatic Protons | Multiplets, ~7.4-9.2 ppm | |

| Methyl Protons (-CH₃) | Singlet, ~2.4 ppm |

Product Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques:

-

Melting Point Analysis: A sharp melting point close to the literature value indicates a high degree of purity.[1]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The disappearance of the C=O stretch from acetophenone and the appearance of the C=N and N-H stretches are indicative of hydrazone formation.[1]

-

UV-Visible Spectroscopy: The product exhibits strong absorption in the UV-Vis region due to the formation of a large, conjugated chromophore, a property not as pronounced in the reactants.[1]

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming the elemental composition. The fragmentation pattern can also offer structural information.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives detailed information about the proton and carbon framework of the molecule, allowing for unambiguous structure elucidation.[1]

Safety and Handling

It is imperative to adhere to standard laboratory safety protocols when performing this synthesis.

-

2,4-Dinitrophenylhydrazine: Flammable as a solid and must be kept moist to reduce its explosive risk when dry. It is harmful if swallowed, inhaled, or absorbed through the skin.[5][7]

-

Concentrated Sulfuric and Hydrochloric Acids: Highly corrosive and can cause severe burns. Work should be conducted in a well-ventilated fume hood.[4][5]

-

Acetophenone and Ethanol: Flammable liquids. All heating should be performed using a steam bath or heating mantle, away from open flames.[5]

-

Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat must be worn at all times.[4]

Conclusion

The synthesis of this compound is a robust and reliable method for the derivatization of acetophenone. The procedure involves a straightforward condensation reaction, followed by purification via recrystallization. The resulting crystalline solid can be definitively characterized using a combination of melting point analysis and modern spectroscopic techniques, confirming the successful conversion of the carbonyl compound.

References

- 1. ACETOPHENONE, (2,4-DINITROPHENYL)HYDRAZONE | 1677-87-8 | Benchchem [benchchem.com]

- 2. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 4. edu.rsc.org [edu.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses [vedantu.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Acetophenone, (2,4-dinitrophenyl)hydrazone | C14H12N4O4 | CID 5359634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Reaction Mechanism of Acetophenone with 2,4-Dinitrophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between acetophenone and 2,4-dinitrophenylhydrazine (DNPH), a cornerstone reaction in organic chemistry for the identification and characterization of carbonyl compounds. This document details the underlying principles of the reaction, provides established experimental protocols, summarizes key quantitative data, and presents visual representations of the mechanistic pathways and experimental workflows.

Introduction

The reaction of acetophenone, an aromatic ketone, with 2,4-dinitrophenylhydrazine is a classic example of a condensation reaction, specifically a nucleophilic addition-elimination reaction.[1][2] This reaction is widely employed in qualitative organic analysis to detect the presence of the carbonyl group in aldehydes and ketones. The product, acetophenone 2,4-dinitrophenylhydrazone, is a brightly colored crystalline solid, typically orange or red, with a sharp melting point, which facilitates its identification.[3][4] The formation of this stable derivative is also utilized in quantitative analysis and chromatographic separation of carbonyl compounds.[3]

Reaction Mechanism

The reaction proceeds via a two-step mechanism: nucleophilic addition of the 2,4-dinitrophenylhydrazine to the carbonyl carbon of acetophenone, followed by the elimination of a water molecule to form the hydrazone. The reaction is typically catalyzed by an acid, which enhances the electrophilicity of the carbonyl carbon.[3] An optimal pH range, generally between 3 and 6, is often required for this reaction.[3]

Step-by-Step Mechanism

The acid-catalyzed reaction mechanism can be delineated as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of acetophenone by an acid catalyst (e.g., H₃O⁺). This step increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of 2,4-dinitrophenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the protonated acetophenone. This results in the formation of a tetrahedral intermediate.[3]

-

Proton Transfer: A proton is transferred from the newly bonded nitrogen atom to a base (such as water or another molecule of the hydrazine). Subsequently, the hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[3]

-

Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (C=N).

-

Deprotonation: A final deprotonation step by a base (e.g., water) regenerates the acid catalyst and yields the neutral this compound product.

The overall reaction is a condensation, as two molecules combine with the loss of a small molecule (water).[4]

Mechanistic Pathway Diagram

The following diagram illustrates the step-by-step reaction mechanism with electron movement.

Caption: Acid-catalyzed reaction mechanism of acetophenone with 2,4-dinitrophenylhydrazine.

Quantitative Data

The yield and rate of the reaction are influenced by factors such as the acid catalyst used, temperature, and the solvent. While comprehensive kinetic data for the reaction of acetophenone with 2,4-dinitrophenylhydrazine is not extensively available in the literature, the following tables summarize typical yields and spectroscopic data for the resulting 2,4-dinitrophenylhydrazone.

Reaction Yields

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sulfuric Acid | Ethanol | Reflux | ~80-90 | General observation from multiple lab preps |

| Hydrochloric Acid | Ethanol | Warm | ~70-85 | [5] |

Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| UV-Vis | λmax typically observed in the range of 355-385 nm, indicative of the extended π-conjugation.[3] |

| Infrared (IR) | ~3300 cm⁻¹ (N-H stretch), ~1620 cm⁻¹ (C=N stretch), ~1590 and ~1330 cm⁻¹ (NO₂ asymmetric and symmetric stretches).[6] |

| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings, the methyl protons of the acetophenone moiety, and the N-H proton. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 300.[3] |

Experimental Protocols

The following section outlines a detailed methodology for the synthesis and characterization of this compound.

Preparation of Brady's Reagent

Brady's reagent is a solution of 2,4-dinitrophenylhydrazine in a mixture of methanol and sulfuric acid.[4]

Materials:

-

2,4-Dinitrophenylhydrazine (2.0 g)

-

Concentrated Sulfuric Acid (4.0 mL)

-

Methanol (30.0 mL)

-

Water (10.0 mL)

Procedure:

-

Carefully add 4.0 mL of concentrated sulfuric acid to 30.0 mL of methanol in a flask, while cooling in an ice bath.

-

To this cooled solution, add 2.0 g of 2,4-dinitrophenylhydrazine.

-

Stir the mixture until the solid is completely dissolved.

-

Slowly add 10.0 mL of water and continue stirring.

-

Filter the solution if any undissolved solid remains.

Synthesis of this compound

Materials:

-

Acetophenone (1.0 mL)

-

Brady's Reagent (20.0 mL)

-

Ethanol (95%)

Procedure:

-

Dissolve approximately 1.0 mL of acetophenone in 5.0 mL of 95% ethanol in a test tube or small flask.

-

In a separate beaker, place 20.0 mL of Brady's reagent.

-

Add the ethanolic solution of acetophenone dropwise to the Brady's reagent while stirring.

-

An orange to red precipitate of this compound will form immediately.

-

Allow the mixture to stand at room temperature for 15-30 minutes to ensure complete precipitation.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold 95% ethanol to remove any unreacted starting materials.

-

Dry the product in a desiccator.

Recrystallization

For purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or ethyl acetate.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Hot filter the solution to remove the charcoal or any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals and determine their melting point. The literature melting point is around 237-239 °C.[5]

Experimental Workflow Diagram

References

A Technical Guide to (E)-2,4-dinitro-N-(1-phenylethylideneamino)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Acetophenone 2,4-dinitrophenylhydrazone, a critical derivative for the identification and characterization of carbonyl compounds. Its IUPAC name is (E)-2,4-dinitro-N-(1-phenylethylideneamino)aniline[1]. This guide details its physicochemical properties, a robust experimental protocol for its synthesis, and modern methods for its structural elucidation.

Physicochemical and Spectroscopic Data

The quantitative properties of this hydrazone derivative are essential for its application in analytical and synthetic chemistry. The data compiled below provides a reference for experimental design and data interpretation. Aromatic carbonyls like acetophenone typically yield red or deep orange crystalline precipitates with 2,4-dinitrophenylhydrazine[2].

| Property | Value | Reference |

| IUPAC Name | (E)-2,4-dinitro-N-(1-phenylethylideneamino)aniline | [1] |

| CAS Number | 1677-87-8 | [1] |

| Molecular Formula | C₁₄H₁₂N₄O₄ | [1] |

| Molecular Weight | 300.27 g/mol | [1][2] |

| Appearance | Red or deep orange crystalline solid | [2] |

| Melting Point | 247-250 °C | |

| ¹H NMR | Aromatic protons: δ 7.4-8.0 ppm; Methyl protons (singlet): ~δ 2.6 ppm | [2] |

| Infrared (IR) | N-H stretch: ~3287 cm⁻¹; C=N stretch: ~1629 cm⁻¹ | [2][3] |

| UV-Vis (λmax) | ~350-385 nm | [2][3] |

| Mass Spectrometry | Molecular Ion (M+): 300.27 | [2] |

Synthesis Protocol

The synthesis of this compound is a classic condensation reaction. The protocol outlined below is a reliable method for producing this derivative. The reaction involves the nucleophilic addition of 2,4-dinitrophenylhydrazine to the carbonyl carbon of acetophenone, followed by the elimination of a water molecule[2].

Caption: Acid-catalyzed condensation of acetophenone and 2,4-DNPH.

Experimental Protocol:

-

Reagent Preparation: In a conical flask, dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 20 mL of ethanol.

-

Acidification: Carefully add 2.0 mL of concentrated hydrochloric acid to the solution and warm gently to ensure complete dissolution.

-

Reaction Initiation: Filter the warm reagent solution. To the filtrate, add 0.5 g of acetophenone.

-

Crystallization: Boil the resulting mixture. After boiling, allow the solution to cool slowly to room temperature to facilitate the formation of crystals[4].

-

Isolation and Purification: Collect the orange crystals by filtration. Recrystallize the product from ethanol to achieve high purity[4].

-

Drying and Analysis: Dry the purified crystals and determine the yield. The product's identity and purity should be confirmed through the characterization methods detailed below.

Structural Elucidation and Characterization

A multi-technique approach is required for the unambiguous structural confirmation and purity assessment of the synthesized product. The logical workflow for this process is illustrated below.

Caption: Workflow for the characterization of the synthesized product.

Methodologies:

-

Melting Point Determination: A sharp melting point, consistent with the literature value, is a primary indicator of purity. The use of a calibrated melting point apparatus is crucial for accurate measurements[5].

-

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. The IR spectrum of the product will display characteristic absorption bands, confirming the formation of the hydrazone[2]. Expected peaks include the N-H stretch and the C=N imine stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the proton environment in the molecule[2]. The spectrum will confirm the presence of both the acetophenone and dinitrophenyl moieties through characteristic signals in the aromatic and aliphatic regions.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and study fragmentation patterns[2]. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product, confirming its elemental composition.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended conjugation in the hydrazone derivative gives rise to characteristic absorption bands in the UV-Vis spectrum, typically corresponding to π-π* transitions[2]. This analysis helps confirm the electronic structure of the molecule.

References

An In-depth Technical Guide to the Solubility of Acetophenone 2,4-dinitrophenylhydrazone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of acetophenone 2,4-dinitrophenylhydrazone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility and presents detailed experimental protocols for researchers to determine precise quantitative solubility values.

Qualitative Solubility Profile

This compound is a crystalline solid that generally exhibits low solubility in many common organic solvents at room temperature. Its solubility is influenced by the polarity of the solvent, temperature, and the presence of other functional groups in the molecule.

Key qualitative solubility observations include:

-

Ethanol: This is a frequently used solvent for the recrystallization of this compound.[1] This indicates that it is sparingly soluble in cold ethanol and has significantly higher solubility in hot ethanol.

-

Methanol, Chloroform, and Ethyl Acetate: A related compound, acetone 2,4-dinitrophenylhydrazone, is reported to be slightly soluble in these solvents. It is reasonable to infer that this compound exhibits similar low solubility in these organic solvents.

-

General Trends for Hydrazones: The solubility of hydrazone derivatives is dependent on the overall polarity of the molecule. The presence of the two nitro groups in the 2,4-dinitrophenylhydrazone moiety increases the polarity of the molecule, which influences its interaction with different solvents.

A summary of the expected qualitative solubility is presented in the table below.

| Solvent | Expected Qualitative Solubility at Room Temperature |

| Ethanol | Sparingly Soluble to Slightly Soluble |

| Methanol | Slightly Soluble |

| Chloroform | Slightly Soluble |

| Ethyl Acetate | Slightly Soluble |

| Water | Insoluble |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, a well-defined experimental protocol is essential. The following sections detail the isothermal saturation method and a spectrophotometric analysis for the quantitative determination of this compound solubility.

This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker bath set to the desired temperature. Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Carefully evaporate the solvent using a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute. The mass of the dissolved solid can then be determined.

-

Calculation: Calculate the solubility in terms of g/100 mL or mol/L using the mass of the dissolved solid and the initial volume of the solvent.

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis region. This compound has a distinct color and is expected to have a strong absorbance, making this a viable method.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

This compound (high purity)

-

Selected organic solvents (UV-grade)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent as described in the isothermal saturation method (Steps 1-3).

-

Sample Analysis: Withdraw an aliquot of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted sample. Then, factor in the dilution to determine the concentration of the original saturated solution, which represents the solubility.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

Navigating the Risks: A Technical Guide to the Safe Handling of Acetophenone 2,4-dinitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Acetophenone 2,4-dinitrophenylhydrazone, a derivative of acetophenone, is a compound frequently utilized in analytical and research settings, particularly in the identification of aldehydes and ketones. While its utility is significant, a thorough understanding of its potential hazards and the implementation of stringent safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides an in-depth overview of the hazards associated with this compound and outlines detailed safety precautions for its handling, storage, and disposal.

Summary of Hazards

This compound is classified as a flammable solid and can cause skin and serious eye irritation. It is also harmful if swallowed.[1] A significant and critical hazard associated with dinitrophenylhydrazones, in general, is their potential for explosive decomposition, especially when dry, heated under confinement, or subjected to shock or friction.[1]

Hazard Statements:

-

H228: Flammable solid.[1]

-

H315: Causes skin irritation.

Quantitative Data Summary

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₄O₄ | PubChem |

| Molecular Weight | 298.27 g/mol | PubChem |

| Appearance | Crystalline solid | General Knowledge |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Table 2: Hazard Classification and Precautionary Statements

| Hazard Class | GHS Code | Precautionary Statements |

| Flammable Solid | H228 | P210, P240, P241, P280, P370+P378 |

| Acute Toxicity (Oral) | H302 | P264, P270, P301+P312, P330, P501 |

| Skin Irritation | H315 | P264, P280, P302+P352, P332+P313, P362+P364 |

| Eye Irritation | H319 | P264, P280, P305+P351+P338, P337+P313 |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, all experimental work must be conducted within a well-ventilated laboratory, preferably inside a chemical fume hood.[3][5]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[2][6] Gloves should be inspected before use and disposed of properly after handling the compound.[2]

-

Body Protection: A lab coat or chemical-resistant apron should be worn.[3] In cases of potential significant exposure, a full protective suit may be necessary.[3]

Handling and Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][2][4]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

-

Store in a cool, dry, and well-ventilated area in a tightly closed container.[3][5]

-

The wetted compound is more stable; however, if it dries out, it may become explosive. Regularly check for dryness and re-wet if necessary, following established laboratory protocols for handling explosive substances.

First Aid Measures:

-

If Swallowed: Rinse mouth with water.[2] Immediately call a POISON CENTER or doctor.[1][2]

-

If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.

-

If on Skin: Remove all contaminated clothing immediately. Rinse skin with plenty of water.[1] If skin irritation occurs, get medical advice.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

Spill and Disposal Procedures:

-

In case of a spill, evacuate the area and ensure adequate ventilation.[3][5]

-

Remove all sources of ignition.[3]

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5]

-

Dispose of the waste material at an approved waste disposal plant.[1][2] Do not let the product enter drains.[3][4]

Visualizing Safety: Diagrams and Workflows

To further aid in the comprehension of safety protocols and logical relationships, the following diagrams have been generated using Graphviz.

Caption: Experimental Workflow for Safe Handling.

Caption: Emergency Response Logical Relationships.

By adhering to the detailed precautions and protocols outlined in this guide, researchers and scientists can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment. Continuous vigilance and a proactive approach to safety are essential when working with this and other potentially hazardous materials.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reaction of Brady's Reagent with Acetophenone

This technical guide provides a comprehensive overview of the reaction between Brady's reagent (2,4-dinitrophenylhydrazine) and acetophenone. This classic condensation reaction is fundamental in organic chemistry for the qualitative identification of ketones and aldehydes, forming a distinctively colored crystalline derivative known as a 2,4-dinitrophenylhydrazone. This document details the underlying reaction mechanism, provides explicit experimental protocols for synthesis and characterization, and presents key quantitative data in a structured format.

Reaction Overview and Mechanism

The reaction of acetophenone with Brady's reagent is a well-established method for identifying the carbonyl functionality of the ketone.[1][2] The process is an acid-catalyzed nucleophilic addition-elimination, also known as a condensation reaction, where two molecules join with the elimination of a water molecule.[1][2][3] The product, acetophenone-2,4-dinitrophenylhydrazone, is a stable, crystalline solid with a characteristic melting point, making it ideal for identification purposes.[2][4]

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of acetophenone by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon.[1]

-

Nucleophilic Attack: The terminal nitrogen atom of the 2,4-dinitrophenylhydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[1]

-

Proton Transfer: A proton is transferred from the attacking nitrogen to a base, followed by the protonation of the hydroxyl group, converting it into a good leaving group (H₂O).[1]

-

Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (C=N) and yielding the final 2,4-dinitrophenylhydrazone product.

Caption: Acid-catalyzed reaction mechanism of acetophenone with Brady's reagent.

Data Presentation

The resulting derivative, acetophenone-2,4-dinitrophenylhydrazone, has well-defined physical and spectroscopic properties that are crucial for its identification and characterization.

| Property | Value | Reference(s) |

| IUPAC Name | 2,4-dinitro-N-[(E)-1-phenylethylideneamino]aniline | [5] |

| CAS Number | 1677-87-8 | [1][5] |

| Molecular Formula | C₁₄H₁₂N₄O₄ | [1][5][6] |

| Molecular Weight | 300.27 g/mol | [1][5] |

| Appearance | Yellow, orange, or red crystalline solid | [2][6] |

| Melting Point | 247 °C | [6] |

| UV-Vis λmax | 355-385 nm | [1] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak corresponding to 300.27 g/mol | [1][5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of acetophenone-2,4-dinitrophenylhydrazone.

Preparation of Brady's Reagent

Materials:

-

2,4-dinitrophenylhydrazine (0.5 g)

-

Concentrated Sulfuric Acid (10 cm³)

-

Ethanol (15 cm³)

-

Deionized Water (5 cm³)

Procedure:

-

Carefully weigh 0.5 g of 2,4-dinitrophenylhydrazine and place it in a 100 cm³ beaker.

-

Under a fume hood and with appropriate personal protective equipment (PPE), add 10 cm³ of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved. This may require leaving it overnight.[7]

-

In a separate beaker, prepare a solution of 15 cm³ of ethanol and 5 cm³ of deionized water.

-

Slowly and carefully add the sulfuric acid solution from step 2 to the ethanol-water mixture while stirring. The resulting yellow-brown solution is Brady's reagent.[7]

Note: 2,4-dinitrophenylhydrazine is flammable, potentially explosive when dry, and harmful if swallowed. Concentrated sulfuric acid is highly corrosive. Handle both with extreme care.[7][8]

Synthesis and Purification of Acetophenone-2,4-dinitrophenylhydrazone

Materials:

-

Acetophenone (0.5 g)

-

Brady's Reagent (5 mL)

-

Ethanol (for recrystallization)

-

Boiling tube, beakers, Büchner funnel, and filter paper

Procedure:

-

Reaction: Place 0.5 g of acetophenone into a boiling tube. Add 5 mL of the prepared Brady's reagent and stir the mixture. A yellow-orange precipitate of the 2,4-dinitrophenylhydrazone derivative should form.[9][10]

-

Isolation: Allow the mixture to stand for a few minutes to ensure complete precipitation. Filter the solid product using a Büchner funnel under suction. Wash the crystals with a small amount of cold ethanol to remove impurities.[9]

-

Recrystallization: Transfer the crude product to a beaker. Add the minimum amount of hot ethanol required to dissolve the solid completely.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to facilitate the formation of pure crystals.

-

Final Filtration: Filter the purified crystals using a Büchner funnel, wash with a few drops of cold ethanol, and keep them under suction to air dry.[9]

Caption: Experimental workflow for synthesis and purification.

Characterization: Melting Point Determination

The identity and purity of the synthesized acetophenone-2,4-dinitrophenylhydrazone can be confirmed by measuring its melting point and comparing it to the literature value.

Procedure:

-

Ensure the crystals are completely dry.

-

Load a small amount of the purified product into a capillary tube sealed at one end.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly and record the temperature range over which the solid melts.

-

Compare the observed melting point to the literature value (approx. 247 °C). A sharp melting point close to the literature value indicates a high degree of purity.[6][9]

References

- 1. ACETOPHENONE, (2,4-DINITROPHENYL)HYDRAZONE | 1677-87-8 | Benchchem [benchchem.com]

- 2. ijrpc.com [ijrpc.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. byjus.com [byjus.com]

- 5. Acetophenone, (2,4-dinitrophenyl)hydrazone | C14H12N4O4 | CID 5359634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. edu.rsc.org [edu.rsc.org]

- 8. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]

- 9. science-revision.co.uk [science-revision.co.uk]

- 10. youtube.com [youtube.com]

Technical Guide: Characterization of Acetophenone 2,4-Dinitrophenylhydrazone Precipitate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (2,4-DNPH), often utilized as Brady's reagent, is a cornerstone of classical qualitative organic analysis.[1] This condensation reaction produces highly crystalline, brightly colored precipitates known as 2,4-dinitrophenylhydrazones, whose distinct melting points serve as a basis for identifying the original aldehyde or ketone.[1] Acetophenone, an aromatic ketone, forms a characteristic precipitate with 2,4-DNPH. This guide provides an in-depth technical overview of the color, physicochemical properties, and synthesis of acetophenone 2,4-dinitrophenylhydrazone, tailored for professionals in chemical and pharmaceutical research.

The Color of the Precipitate

The formation of the 2,4-dinitrophenylhydrazone derivative of acetophenone is signaled by the appearance of a brightly colored precipitate. The observed color typically ranges from yellow to orange or red .[2][3]

The origin of this color is the extensive system of π-conjugation in the product molecule. The reaction joins the two aromatic rings through a hydrazone (-N-N=C-) linkage, creating a large, delocalized electron system.[4] This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing the molecule to absorb light in the visible spectrum. The color we observe is the complement of the color absorbed.[4]

Several factors can influence the precise shade of the precipitate:

-

Degree of Conjugation : As acetophenone is an aromatic ketone, its derivative is more conjugated than those of aliphatic ketones. Increased conjugation generally shifts the absorption maximum to longer wavelengths (a bathochromic shift), resulting in a deeper color, often appearing more orange or red compared to the yellow precipitates of many aliphatic carbonyls.[1][5]

-

Crystalline Structure and Purity : The final color can be affected by the product's crystalline form (polymorphism) and the presence of impurities. The molecule can exist as syn and anti geometric isomers around the C=N double bond, which can adopt different packing arrangements in the solid state, potentially influencing the color.[2][6] Incomplete removal of the acidic catalyst can also lead to variations in color and melting point.[7]

Physicochemical Properties

The quantitative data for this compound are crucial for its unambiguous identification and characterization. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1677-87-8 | [2][8][9] |

| Molecular Formula | C₁₄H₁₂N₄O₄ | [8][9][10] |

| Molecular Weight | 300.27 g/mol | [2][8][10] |

| Appearance | Yellow to orange crystalline solid | [3][9][11] |

| Melting Point | 247 °C (Literature values may vary, e.g., 237-239 °C) | [9][12] |

| Boiling Point | 455.4 °C at 760 mmHg | [9] |

| Density | 1.36 g/cm³ | [9] |

| UV-Vis (λmax) | 355-385 nm range is typical for this class of compounds | [2] |

| IR Spectroscopy (cm⁻¹) | ~3287 (N-H stretch), ~3090 (Aromatic C-H stretch) | [2] |

Experimental Protocols

The synthesis and purification of this compound follow standard organic laboratory procedures.

Synthesis of this compound

This protocol is based on the reaction with Brady's reagent, an acidic solution of 2,4-DNPH.

Materials:

-

Acetophenone

-

2,4-Dinitrophenylhydrazine (2,4-DNPH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Ethanol (95%) or Methanol

-

Standard laboratory glassware (beaker, conical flask, etc.)

-

Heating apparatus (water bath)

-

Filtration apparatus (Büchner funnel, vacuum flask)

Procedure:

-

Prepare Brady's Reagent: In a flask, carefully dissolve approximately 1.0 g of 2,4-dinitrophenylhydrazine in 2.0 mL of concentrated sulfuric acid. To this solution, cautiously add 15-20 mL of ethanol with gentle swirling.[1][13] Alternatively, a solution can be made using concentrated hydrochloric acid.[12]

-

Prepare Acetophenone Solution: In a separate test tube or beaker, dissolve approximately 0.5 g (or 0.5 mL) of acetophenone in a minimal amount of ethanol (e.g., 5-10 mL).[12][14]

-

Reaction: Add the acetophenone solution dropwise to the prepared Brady's reagent. Agitate the mixture by swirling.

-

Precipitation: The formation of a yellow-orange precipitate should occur, often immediately or within a few minutes.[15] If no precipitate forms at room temperature, gently warm the mixture in a water bath for 5-10 minutes and then allow it to cool.[12]

-

Isolation: Cool the reaction mixture in an ice bath to ensure complete precipitation. Collect the solid crystalline product by vacuum filtration using a Büchner funnel.[2]

-

Washing: Wash the collected crystals on the filter paper with a small volume of cold ethanol to remove any unreacted starting materials and residual acid.[2]

Purification by Recrystallization

To obtain a product of high purity for accurate melting point determination and other analyses, recrystallization is necessary.

Procedure:

-

Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[2]

-

Dissolution: Transfer the crude, dried precipitate to a clean flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. This should be done on a steam bath or hot plate.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The purified 2,4-dinitrophenylhydrazone derivative will crystallize out of the solution. For maximum yield, the flask can subsequently be placed in an ice bath.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and allow them to dry completely in a desiccator or a low-temperature oven. The purity can be confirmed by a sharp melting point that aligns with literature values.

Reaction Workflow and Mechanism

The formation of this compound is an acid-catalyzed nucleophilic addition-elimination reaction, also known as a condensation reaction.[5][15] The mechanism involves two primary stages:

-

Nucleophilic Addition: The reaction begins with the protonation of the carbonyl oxygen of acetophenone by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[2] The lone pair of electrons on the terminal nitrogen of the 2,4-DNPH molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[2]

-

Elimination (Dehydration): Following a series of proton transfers, the hydroxyl group on the intermediate is protonated to form a good leaving group (-OH₂⁺). A molecule of water is subsequently eliminated, and a double bond forms between the carbon and the adjacent nitrogen, yielding the final hydrazone product.[5]

Caption: Reaction workflow for the synthesis of Acetophenone 2,4-DNPH.

Conclusion

The 2,4-dinitrophenylhydrazone derivative of acetophenone is a yellow-to-red crystalline solid whose color is a direct result of its extended conjugated electronic structure. Its formation via a reliable acid-catalyzed condensation reaction, coupled with its well-defined physicochemical properties, makes it an excellent derivative for the qualitative identification of acetophenone. The experimental protocols for its synthesis and purification are robust and accessible, solidifying its role as a fundamental tool in chemical analysis and research.

References

- 1. rroij.com [rroij.com]

- 2. ACETOPHENONE, (2,4-DINITROPHENYL)HYDRAZONE | 1677-87-8 | Benchchem [benchchem.com]

- 3. 2,4-Dinitrophenylhydrazine - GeeksforGeeks [geeksforgeeks.org]

- 4. organic chemistry - Why does 2,4 DNP give orange colour crystals? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Acetophenone, (2,4-dinitrophenyl)hydrazone | C14H12N4O4 | CID 5359634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. Acetophenone dinitrophenylhydrazone | C14H12N4O4 | CID 129809519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. byjus.com [byjus.com]

- 12. youtube.com [youtube.com]

- 13. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Laboratory Synthesis of Acetophenone 2,4-dinitrophenylhydrazone

Audience: Researchers, scientists, and drug development professionals.

Introduction The synthesis of 2,4-dinitrophenylhydrazones is a cornerstone of qualitative organic analysis, serving as a classic and reliable method for the identification of aldehydes and ketones. This application note provides a detailed protocol for the synthesis of Acetophenone 2,4-dinitrophenylhydrazone. The procedure involves an acid-catalyzed condensation reaction between acetophenone, an aromatic ketone, and 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent. This reaction proceeds via nucleophilic addition to the carbonyl group followed by the elimination of a water molecule, yielding a stable, crystalline hydrazone derivative. The distinct color and sharp melting point of the resulting product make it ideal for characterization.

Physicochemical Properties and Data

The quantitative data for the final product, this compound, are summarized in the table below for quick reference.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1677-87-8 |

| Molecular Formula | C₁₄H₁₂N₄O₄ |

| Molecular Weight | 300.27 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | ~247 °C (Lit. range 237-239 °C) |

| Boiling Point | 455.4 °C at 760 mmHg |

| Density | 1.36 g/cm³ |

Experimental Protocol

This section details the materials, safety precautions, and step-by-step procedure for the synthesis.

Materials and Reagents:

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Acetophenone

-

Ethanol (95% or absolute)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Conical flasks (50 mL and 100 mL)

-

Beakers

-

Graduated cylinders

-

Heating mantle or hot plate

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask (for vacuum filtration)

-

Filter paper

-

Melting point apparatus

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2,4-Dinitrophenylhydrazine is potentially explosive when dry and should be handled with care, preferably wetted with water or mineral oil for storage.

-

Concentrated hydrochloric acid is highly corrosive. Handle it in a fume hood.

-

Acetophenone is a mild irritant. Avoid inhalation and skin contact.

-

Perform all heating steps in a well-ventilated area or a fume hood.

Step-by-Step Synthesis Procedure:

-

Preparation of the DNPH Reagent:

-

In a 50 mL conical flask, dissolve approximately 0.5 g of 2,4-dinitrophenylhydrazine in 10 mL of ethanol.

-

Warm the mixture gently on a hot plate to facilitate dissolution.

-

Once dissolved, carefully add 1.0 mL of concentrated hydrochloric acid dropwise while stirring. This acid acts as a catalyst for the condensation reaction.

-

Filter the warm solution if any solid impurities remain.

-

-

Reaction with Acetophenone:

-

In a separate 25 mL conical flask, dissolve approximately 0.25 g (or 0.25 mL) of acetophenone in 5 mL of ethanol.

-

Add the acetophenone solution to the warm DNPH reagent solution.

-

A precipitate of this compound should form almost immediately.

-

-

Crystallization and Isolation:

-

Heat the reaction mixture in a water bath (or gently on a hot plate) for 5-10 minutes to ensure the reaction goes to completion.

-

Allow the mixture to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize the crystallization of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

-

-

Purification by Recrystallization:

-

Transfer the crude product to a clean conical flask.

-

Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves. If the solid does not dissolve readily in hot ethanol, a small amount of ethyl acetate can be added dropwise until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature, which should induce the formation of well-defined crystals.

-

Place the flask in an ice bath to complete the recrystallization process.

-

Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and allow them to air dry completely.

-

-

Characterization:

-

Determine the melting point of the dry, purified crystals. A sharp melting point close to the literature value indicates a high degree of purity.

-

The yield of the purified product should be calculated.

-

Further characterization can be performed using spectroscopic methods such as IR, NMR, and Mass Spectrometry to confirm the structure.

-

Workflow and Process Visualization

The following diagram illustrates the key stages of the synthesis protocol, from the initial preparation of reagents to the final, purified product.

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Preparation of 2,4-Dinitrophenylhydrazone Derivatives of Ketones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and characterization of 2,4-dinitrophenylhydrazone (2,4-DNP) derivatives of ketones. This classical method is a reliable technique for the qualitative identification of ketones and aldehydes through the formation of colored crystalline solids with distinct melting points.

The reaction, often referred to as the Brady's test, involves the nucleophilic addition of 2,4-dinitrophenylhydrazine to the carbonyl group of a ketone, followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone.[1][2][3] The resulting derivatives are typically yellow, orange, or red solids.[3] The characteristic melting point of the purified derivative can be compared with known values to identify the original ketone.[4][5]

Reaction Mechanism

The synthesis of 2,4-dinitrophenylhydrazone derivatives is a condensation reaction that proceeds via a nucleophilic addition-elimination mechanism.[3] The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by a dehydration step to yield the final hydrazone product.

Caption: Reaction mechanism for the formation of 2,4-dinitrophenylhydrazone.

Experimental Protocols

The following protocols detail the necessary steps for the preparation and characterization of 2,4-dinitrophenylhydrazone derivatives of ketones.

Experimental Workflow

The overall experimental process can be visualized as a three-stage workflow: Synthesis, Purification, and Characterization. Each stage is critical for obtaining a pure product and ensuring accurate identification.

Caption: Workflow for the preparation and identification of 2,4-dinitrophenylhydrazone derivatives.

Materials and Reagents

-

2,4-Dinitrophenylhydrazine (Warning: Potentially explosive when dry, handle as a wetted solid)

-

Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric(V) Acid (H₃PO₄)

-

Methanol (CH₃OH)

-

Ethanol (C₂H₅OH)

-

Ketone sample (unknown or for derivatization)

-

Deionized water

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Pipettes

-

Test tubes

-

Water bath

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Melting point apparatus

-

Capillary tubes

Protocol 1: Preparation of Brady's Reagent

Brady's reagent is a solution of 2,4-dinitrophenylhydrazine in an acidic alcoholic medium.

Method A: Using Sulfuric Acid

-

Carefully dissolve 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol.

-

Cautiously add 0.5 mL of concentrated sulfuric acid to the solution.[5]

-

If the solution is not clear, filter it before use.

Method B: Using Phosphoric Acid (Recommended for safety)

-

In a beaker, add 0.5 g of 2,4-dinitrophenylhydrazine to approximately 12-13 mL of 85% phosphoric(V) acid.

-

Stir the mixture for 10-15 minutes, or until the solid has completely dissolved.

-

Once dissolved, add ethanol to make up a total volume of 25 mL and stir to mix.[6]

Protocol 2: Synthesis of the 2,4-Dinitrophenylhydrazone Derivative

-

Dissolve a small amount of the ketone (approximately 0.1-0.2 g or a few drops if liquid) in a minimal amount of methanol or ethanol in a test tube.[7]

-

Add about 5 mL of Brady's reagent to the ketone solution.

-

Agitate the mixture gently. The formation of a yellow, orange, or red precipitate indicates a positive reaction.[3]

-

If no precipitate forms immediately, warm the mixture in a water bath at around 60°C for 5-10 minutes.[4]

-

Allow the solution to cool to room temperature, and then place it in an ice bath to maximize crystal formation.[4]

Protocol 3: Isolation and Purification

The crude product must be purified to obtain an accurate melting point.

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted reagents.

-

Transfer the crude product to a clean beaker for recrystallization.

-

Add a minimum amount of hot ethanol to dissolve the crystals completely. If the derivative does not dissolve, a small amount of ethyl acetate can be added dropwise.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.

-

Collect the purified crystals by vacuum filtration and allow them to air dry completely.[4]

Protocol 4: Characterization by Melting Point

-

Place a small amount of the dry, purified crystals into a capillary tube.

-

Determine the melting point range using a calibrated melting point apparatus.

-